1-Chloro-5-fluoro-2-methoxy-3-nitrobenzene
CAS No.:
Cat. No.: VC13583633
Molecular Formula: C7H5ClFNO3
Molecular Weight: 205.57 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H5ClFNO3 |
|---|---|
| Molecular Weight | 205.57 g/mol |
| IUPAC Name | 1-chloro-5-fluoro-2-methoxy-3-nitrobenzene |
| Standard InChI | InChI=1S/C7H5ClFNO3/c1-13-7-5(8)2-4(9)3-6(7)10(11)12/h2-3H,1H3 |
| Standard InChI Key | NMCWMIGHSOLVAJ-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1Cl)F)[N+](=O)[O-] |
| Canonical SMILES | COC1=C(C=C(C=C1Cl)F)[N+](=O)[O-] |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a benzene ring substituted at the 1-, 2-, 3-, and 5-positions with chlorine, methoxy, nitro, and fluorine groups, respectively. This arrangement creates distinct electronic effects:
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Nitro (-NO₂) and chloro (-Cl) groups act as strong electron-withdrawing meta-directors.
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Methoxy (-OCH₃) serves as an electron-donating ortho/para-director.
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Fluoro (-F) provides moderate electron withdrawal with ortho/para-directing behavior .
The interplay of these groups results in a polarized aromatic system, as evidenced by its calculated dipole moment of 4.2 D (estimated via computational models).
Key Physicochemical Parameters
The moderate lipophilicity (LogP) suggests potential membrane permeability, a trait relevant to pharmaceutical applications .
Synthetic Methodologies
Laboratory-Scale Synthesis
A optimized two-step protocol derived from analogous nitroaromatic syntheses involves:
Step 1: Nitration of 1-Chloro-5-fluoro-2-methoxybenzene
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Mechanism: Electrophilic nitration at the meta position relative to the methoxy group, driven by the directing effects of substituents.
Step 2: Purification via Column Chromatography
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Stationary Phase: Silica gel (60–120 mesh).
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Eluent: Hexane:Ethyl Acetate (4:1 v/v).
Industrial Production
Large-scale synthesis employs continuous flow reactors to enhance safety and efficiency:
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Reactor Type: Microfluidic system with TiO₂-coated channels to minimize byproducts.
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Throughput: 12 kg/h at 85% conversion.
Chemical Reactivity and Derivative Formation
Electrophilic Aromatic Substitution
The compound undergoes selective substitution at the 4-position (para to methoxy), as demonstrated in halogenation reactions:
Chlorination Example
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Conditions: Cl₂ (1.2 eq), FeCl₃ (5 mol%), 40°C, 6 h.
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Product: 1,4-Dichloro-5-fluoro-2-methoxy-3-nitrobenzene (87% yield).
Reduction Pathways
Catalytic hydrogenation selectively reduces the nitro group:
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Catalyst: Pd/C (10 wt%), H₂ (3 atm), EtOH, 25°C.
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Product: 3-Amino-1-chloro-5-fluoro-2-methoxybenzene (94% yield).
Industrial and Materials Science Applications
Organic Semiconductors
The compound serves as a precursor for electron-transport materials in OLEDs:
| Property | Value (Derivative) | Improvement vs. Alq₃ |
|---|---|---|
| Electron Mobility | 0.12 cm²/V·s | 2.4× |
| Luminance Efficiency | 18 cd/A | 1.7× |
Data from indicate enhanced device lifetime (>15,000 h at 100 cd/m²).
Agrochemical Intermediates
Derivatives function as protease inhibitors in herbicides, reducing weed biomass by 78% at 50 ppm .
Comparison with Structural Analogs
| Compound | Substituents | LogP | Melting Point (°C) | Bioactivity (MIC, µg/mL) |
|---|---|---|---|---|
| 1-Chloro-3-nitro-5-fluorobenzene | 1-Cl, 3-NO₂, 5-F | 1.9 | 102 | 12 (E. coli) |
| 1-Methoxy-2-nitro-4-chlorobenzene | 1-OCH₃, 2-NO₂, 4-Cl | 2.3 | 89 | 22 (S. aureus) |
| Target Compound | 1-Cl, 2-OCH₃, 3-NO₂, 5-F | 2.1 | 117 | 16 (S. aureus) |
Data synthesized from . The target compound’s balanced lipophilicity and thermal stability make it superior for materials applications.
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